molecular formula C9H10N2O2S B2669293 [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile CAS No. 2309465-23-2

[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile

Cat. No.: B2669293
CAS No.: 2309465-23-2
M. Wt: 210.25
InChI Key: OUZKZVVYCDWQNU-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS. [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates a 4-amino-2,5-dimethoxyphenyl group, a motif found in compounds that interact with key neurological targets. Specifically, the 2,5-dimethoxyphenethylamine scaffold is a well-known pharmacophore in the development of ligands for the serotonin 2A receptor (5-HT2AR), a primary target in neuropsychiatric research . The presence of the sulfanyl and formonitrile functional groups provides points for further chemical modification, making this compound a valuable synthetic intermediate or a potential candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block to develop novel chemical probes for studying receptor function and signaling pathways. Systematic SAR studies, similar to those conducted on other scaffolds, are crucial for optimizing a compound's affinity, efficacy, and selectivity for its target . By exploring modifications on the aryl rings and the sulfanyl linker, scientists can work towards identifying potent and selective agonists or antagonists. Such tools are essential for advancing the understanding of neurological processes and for the discovery of new therapeutic agents.

Properties

IUPAC Name

(4-amino-2,5-dimethoxyphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-7-4-9(14-5-10)8(13-2)3-6(7)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZKZVVYCDWQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile typically involves the reaction of 2,5-dimethoxyaniline with thiocyanate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires the use of a catalyst, such as silver nitrate, to facilitate the formation of the sulfanyl group. The reaction mixture is heated to a specific temperature and maintained for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Substituents on the phenyl ring critically influence molecular weight, polarity, and reactivity. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile 4-NH₂, 2,5-OCH₃ C₉H₁₀N₂O₂S 210.26 Not Available High polarity (methoxy), moderate reactivity
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile 4-NH₂, 2-Br, 5-Cl C₇H₄BrClN₂S 263.54 1909326-34-6 High reactivity (Br/Cl), low solubility
[(4-Amino-3,5-dimethylphenyl)sulfanyl]formonitrile 4-NH₂, 3,5-CH₃ C₉H₁₀N₂S 178.26 14031-02-8 Lipophilic (methyl), stable
[(4-Hydroxy-3-methylphenyl)sulfanyl]formonitrile 4-OH, 3-CH₃ C₈H₆N₂OS 178.22 Not Available Polar (OH), hydrogen-bonding
[(4-Amino-2,5-dichlorophenyl)sulfanyl]formonitrile 4-NH₂, 2,5-Cl C₇H₄Cl₂N₂S 219.09 772-12-3 Electrophilic (Cl), agrochemical use
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups in the target compound enhance solubility in polar solvents compared to chloro/bromo analogs . However, they reduce electrophilicity, limiting utility in reactions requiring electron-deficient aromatic systems.
  • Steric Effects : Methyl substituents (e.g., in ) increase steric hindrance, slowing reaction kinetics but improving thermal stability.
  • Hydrogen Bonding : The hydroxy analog exhibits stronger intermolecular interactions, favoring use in crystal engineering or as a pharmaceutical intermediate.
Pharmaceuticals
  • Target Compound : Predicted utility in kinase inhibitor synthesis due to methoxy groups’ ability to modulate binding affinity .
  • Bromo/Chloro Analog : Used in neuroactive drug candidates for its halogen-mediated bioactivity.
  • Dichloro Analog : Intermediate in herbicides due to chlorine’s electrophilic reactivity.
Material Science
  • Methoxy Groups : Enhance compatibility with polymer matrices (e.g., epoxy resins) for functional materials .
  • Methyl Analog : Used in hydrophobic coatings for electronics.

Biological Activity

[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

 4 Amino 2 5 dimethoxyphenyl sulfanyl formonitrile\text{ 4 Amino 2 5 dimethoxyphenyl sulfanyl formonitrile}

This structure features a sulfanyl group attached to a formonitrile moiety, with significant substituents on the phenyl ring that may influence its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Interaction with Receptors : It may interact with various receptors, modulating their activity and influencing downstream signaling cascades.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could play a role in protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

Recent SAR studies have examined how modifications to the compound's structure impact its biological efficacy. Key findings include:

  • Substituent Effects : The presence of methoxy groups at positions 2 and 5 on the phenyl ring has been linked to enhanced activity against specific targets. Removal or alteration of these groups often leads to decreased potency.
  • Amino Group Role : The amino group at position 4 appears crucial for maintaining biological activity, likely through hydrogen bonding interactions with target proteins.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Activity :
    • A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, showing IC50 values in the low micromolar range. This suggests potential as a chemotherapeutic agent.
    • Table 1 summarizes the cytotoxicity data across different cancer cell lines.
Cell LineIC50 (µM)
HeLa5.0
MCF-77.8
A5496.3
  • Anti-inflammatory Effects :
    • In vivo studies indicated that administration of this compound significantly reduced markers of inflammation in animal models.
    • The compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antioxidant Activity :
    • The compound was evaluated for its ability to scavenge free radicals using DPPH and ABTS assays, showing promising results that suggest it could mitigate oxidative damage in cells.

Q & A

Basic: What are the critical steps for synthesizing [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile, and how do substituents influence reaction pathways?

Methodological Answer:
Synthesis typically involves introducing the sulfanyl-formonitrile group to a pre-functionalized aromatic ring. A plausible route starts with 4-amino-2,5-dimethoxybenzene derivatives, where nucleophilic aromatic substitution (NAS) or thiocyanation reactions are employed. For example:

Amino Protection : Protect the amino group (e.g., acetylation using acetic anhydride) to prevent side reactions during thiocyanation .

Thiocyanation : React with thiocyanogen (SCN)₂ or potassium thiocyanate (KSCN) in the presence of an oxidizing agent (e.g., bromine) to introduce the -SCN group.

Deprotection : Hydrolyze the acetyl group under acidic or basic conditions to regenerate the free amine.

Substituent Effects : The electron-donating methoxy groups (-OMe) at positions 2 and 5 activate the ring toward electrophilic substitution but may sterically hinder reactions at the para position. The amino group (-NH₂) further directs electrophiles to specific positions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (-OCH₃) protons as singlets (~δ 3.8–4.0 ppm) and aromatic protons influenced by substituents.
    • ¹³C NMR : Confirm the nitrile carbon (C≡N) at ~δ 110–120 ppm and thiocyanate sulfur-linked carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ ion).
  • IR Spectroscopy : Detect nitrile (C≡N stretch at ~2200–2260 cm⁻¹) and amine (-NH₂ stretch at ~3300–3500 cm⁻¹) .

Validation : Compare spectral data with structurally analogous compounds, such as 2,5-dichloro-4-thiocyanatoaniline (CAS 772-12-3), to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported reactivity of aryl thiocyanates during cross-coupling reactions?

Methodological Answer:
Discrepancies often arise from varying electronic/steric effects or catalytic systems. To address this:

Electronic Analysis : Use Hammett constants (σ) to quantify electron-withdrawing/donating effects of substituents. Methoxy groups (+M effect) may reduce electrophilicity at the thiocyanate group, affecting coupling efficiency .

Catalytic Optimization : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄, CuI) and ligands (e.g., Xantphos) to enhance reactivity.

Competitive Experiments : Compare reaction rates with control substrates (e.g., chloro vs. methoxy analogs) to isolate steric/electronic contributions .

Case Study : Fluorosulfonyl analogs (e.g., (4-acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride) show similar challenges in coupling reactions, requiring tailored conditions .

Advanced: What experimental strategies are recommended for studying the stability of this compound under varying pH and temperature?

Methodological Answer:
Design a stability study with controlled parameters:

pH Variation : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).

Thermal Stress : Use accelerated stability testing (e.g., 40°C, 60°C) to predict shelf life.

Degradation Pathways : Identify byproducts (e.g., hydrolysis to thiols or oxidation to sulfonic acids) using LC-MS .

Key Insight : The amino group may protonate under acidic conditions, altering electron density and accelerating thiocyanate hydrolysis .

Advanced: How can this compound serve as a precursor in synthesizing bioactive molecules or coordination complexes?

Methodological Answer:

  • Bioactive Derivatives : Replace the -SCN group with heterocycles (e.g., triazoles) via click chemistry for antimicrobial screening .
  • Coordination Chemistry : React with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes. Characterize using X-ray crystallography and magnetic susceptibility measurements.

Example : Analogous thiocyanatoanilines (e.g., CAS 772-12-3) form stable complexes with Cu(I), relevant to catalysis .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Toxicity : Assume acute toxicity (similar to aryl thiocyanates) and use fume hoods, gloves, and eye protection.
  • Decomposition : Avoid strong acids/bases to prevent HCN release.
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

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